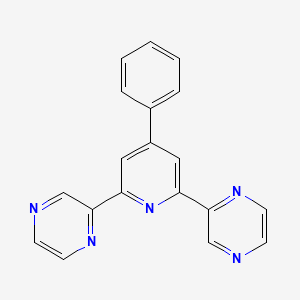
2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine typically involves the reaction of 4-phenylpyridine-2,6-dicarboxylic acid with hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate dihydrazide, which cyclizes to form the dipyrazine ring .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine and pyrazine derivatives, while reduction can lead to partially or fully reduced products .
科学研究应用
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of OLEDs and organic photovoltaic cells.
作用机制
The mechanism of action of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it can interact with cellular components to produce fluorescence, aiding in imaging applications .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry.
Phenanthroline: Known for its applications in analytical chemistry and as a ligand.
Terpyridine: Used in the development of coordination complexes and materials science.
Uniqueness
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is unique due to its combination of pyridine and pyrazine rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
生物活性
2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a dipyrazine structure linked by a phenylpyridine moiety, which is thought to contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of new therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16N4
- Molecular Weight : 296.35 g/mol
- IUPAC Name : this compound
This compound exhibits a complex arrangement that may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various human cancer cell lines, including:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT15 | 5.0 |
| Compound B | K562 | 3.5 |
| Compound C | Z-138 | 1.8 |
These findings suggest that the incorporation of the phenylpyridine unit enhances the cytotoxicity and may act through mechanisms such as topoisomerase inhibition, which is critical in cancer therapy .
The mechanism of action for compounds similar to this compound often involves:
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerases I and II, enzymes essential for DNA replication and transcription.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
- Study on Dihydroxylated Derivatives : A study synthesized various dihydroxylated derivatives and evaluated their antiproliferative activity against HCT15 and K562 cell lines. The most potent compound displayed an IC50 value comparable to etoposide, a well-known chemotherapeutic agent .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that hydroxyl substitutions at specific positions on the phenyl rings significantly enhance biological activity. Compounds with hydroxyl groups at meta or para positions showed improved topoisomerase inhibitory activity .
属性
分子式 |
C19H13N5 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
2-(4-phenyl-6-pyrazin-2-ylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C19H13N5/c1-2-4-14(5-3-1)15-10-16(18-12-20-6-8-22-18)24-17(11-15)19-13-21-7-9-23-19/h1-13H |
InChI 键 |
IVVMDDKEBBOTSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















